molecular formula C3H3N3O2 B012731 4-Nitroimidazole CAS No. 100214-79-7

4-Nitroimidazole

Cat. No. B012731
M. Wt: 113.08 g/mol
InChI Key: VYDWQPKRHOGLPA-UHFFFAOYSA-N
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Description

4-Nitroimidazole is a C-nitro compound that is imidazole bearing a nitro substituent at position 4 . It is a member of imidazoles and a C-nitro compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Imidazole undergoes a nitration reaction with a mixture of nitric acid and sulfuric acid to give 5-nitroimidazole . An efficient two-step method for the synthesis of 2-bromo-4-nitroimidazole, a key building block for nitroimidazole drugs, has been developed. The synthesis involves dibromination of 4-nitroimidazole followed by selective debromination using in situ reductive deiodination strategy .


Molecular Structure Analysis

The molecular structure of 4-Nitroimidazole is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

Scientific Research Applications

  • Drug Development : 4-Nitroimidazole derivatives are utilized in developing antimicrobial chemotherapeutics, antiangiogenic hypoxic cell radiosensitizers, and cancer treatment chemical modifiers (Lv & Zhu, 2015).

  • Therapeutic Uses : They serve as anaerobic antibacterials, antiprotozoal agents, and show potential in cancer treatment, fertility control, and antitubercular therapy (Kapoor et al., 2003).

  • Treatment of Infections : 4-amine-5-nitroimidazole derivatives are effective against anaerobic bacteria, protozoa, and parasitic infections (Żwawiak & Zaprutko, 2023).

  • Urease Inhibition : New nitroimidazole derivatives, like 4d, act as potent urease inhibitors, offering a potential treatment for H. pylori infections (Talebi et al., 2021).

  • Antibacterial Synergies : Nitroimidazole-oxazolidinone conjugates demonstrate synergistic activity against a variety of anaerobic bacteria, including those causing serious bacterial infections (Zhuang et al., 2020).

  • Antitubercular Properties : 4-Nitroimidazole PA-824 shows activity against both aerobic and anaerobic Mycobacterium tuberculosis, while 5-nitroimidazoles like metronidazole are active against only anaerobic Mtb (Kim et al., 2009).

  • Treatment of African Trypanosomiasis : 1-Aryl-4-nitro-1H-imidazoles are effective in treating acute and chronic African trypanosomiasis in mouse models (Trunz et al., 2011).

  • Antitumor and Antiparasitic Drugs : Nitroimidazole compounds find applications in medicinal chemistry as antitumor, antibacterial, antifungal, antiparasitic, antitubercular, and antihypertensive drugs (Li et al., 2018).

  • Radiosensitization and Explosive Production : The kinetic competition between NO and NO2 losses in nitroimidazole cations is crucial for applications in radiotherapy and explosive production (Satta et al., 2021).

  • Broad Spectrum Antimicrobial Activity : Nitroimidazoles are known for their broad-spectrum activity against parasites, mycobacteria, and anaerobic Gram-positive and Gram-negative bacteria (Ang et al., 2017).

Safety And Hazards

4-Nitroimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, and if inhaled .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWQPKRHOGLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062803
Record name 4-Nitroimidazole
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Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Nitroimidazole

CAS RN

3034-38-6, 100214-79-7
Record name 5-Nitroimidazole
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Record name 4-Nitroimidazole
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Record name 1H-Imidazole, 5-nitro-
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Record name 4-NITROIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,970
Citations
SG Cho, YG Cheun, BS Park - Journal of Molecular Structure: THEOCHEM, 1998 - Elsevier
We have examined the molecular structure of imidazole (I), 4-nitroimidazole (II), 5-nitroimidazole (III) and 4,5-dinitroimidazole (IV) with semi-empirical, ab initio and density functional …
SB Lakshminarayana, HIM Boshoff, J Cherian… - PloS one, 2014 - journals.plos.org
… PA-824, a bicyclic 4-nitroimidazole has demonstrated … All the bicyclic 4-nitroimidazole analogs analyzed in this … efficacy with PK for bicyclic 4-nitroimidazole analogs to identify the PK …
Number of citations: 24 journals.plos.org
I Ségalas, J Poitras, AL Beauchamp - Acta Crystallographica Section …, 1992 - scripts.iucr.org
… The crystal contains well ordered mol- ecules of the 4-nitroimidazole tautomer (Fig. 1), which is the form also present in crystals of 2- methyl-4-nitroimidazole (K~ilm~in, Van Meurs & …
Number of citations: 22 scripts.iucr.org
M Kubicki, P Wagner - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
… in the crystal structures of simple 4-nitroimidazole derivatives (nitroimidazoles and especially … 5-chloro-1,2-dimethyl-4-nitroimidazole, (I), and 2-chloro-1-methyl-4-nitroimidazole, (II). In …
Number of citations: 23 scripts.iucr.org
J Carbajo, S Bollo, LJ Núñez-Vergara… - Journal of …, 2002 - Elsevier
… We have chosen 4-nitroimidazole (4-NIm) as a prototype of nitroimidazolic compounds in order to carry out an exhaustive cyclic voltammetric study in protic media, 0.1 M Britton–…
W Feng, Y Wang, S Chen, C Wang, S Wang, S Li, H Li… - Dyes and …, 2016 - Elsevier
… -NO 2 ), was developed using 4-nitroimidazole moiety as a hypoxic trigger and introducing two … The design was based on a NTR-catalyzed reduction of the 4-nitroimidazole moiety in the …
I Ségalas, AL Beauchamp - Canadian Journal of Chemistry, 1992 - cdnsciencepub.com
The reaction of 4-nitroimidazole (NO 2 ImH) with AgNO 3 and AgBF 4 in neutral or weakly acidic aqueous media yielded the insoluble [Ag(NO 2 Im)] compound, whose infrared and 13 …
Number of citations: 19 cdnsciencepub.com
C Yañez, J Pezoa, M Rodríguez… - Journal of the …, 2005 - iopscience.iop.org
… with the parent compound, 4-nitroimidazole, we concluded that … anion than the unsubstituted 4-nitroimidazole. According to the … reduction and less toxic to the host than 4-nitroimidazole. …
F Backler, MA Sani, F Separovic… - Australian Journal of …, 2020 - CSIRO Publishing
… 4-nitroimidazole (4-NI) and 1-methyl-4-nitroimidazole (CH 3 -4NI). The 4-NI chemical shifts were observed at 119.4, 136.4, and 144.7 ppm for 13 C, and at 181.5, 237.4, and 363.0 ppm …
Number of citations: 4 www.publish.csiro.au
T Chu, S Hu, B Wei, Y Wang, X Liu, X Wang - Bioorganic & medicinal …, 2004 - Elsevier
… 99m Tc–BATO complex containing 4-nitroimidazole had the potential for selective retention in … In this study, a hydroxyiminoamide derivative with 4-nitroimidazole was synthesized, 99m …

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